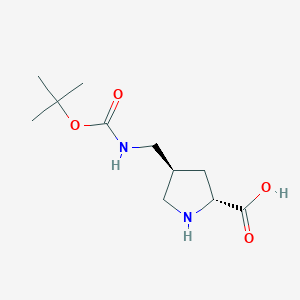

(2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and tert-butoxycarbonyl chloride.

Protection of Amino Group: The amino group of pyrrolidine is protected using tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl (Boc) derivative.

Formation of Carboxylic Acid: The protected pyrrolidine is then subjected to carboxylation reactions to introduce the carboxylic acid group at the 2-position.

Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography to obtain the desired (2R,4S) isomer.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation Products: Ketones and aldehydes.

Reduction Products: Alcohols and amines.

Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

Industry: The compound is used in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It influences biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

(2R,4R)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid: A diastereomer with different stereochemistry.

(2S,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid: Another diastereomer with distinct properties.

Uniqueness

(2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological activity and reactivity compared to its diastereomers. This uniqueness makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and bioactive compounds.

Biological Activity

(2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-pyrrolidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group followed by the introduction of a carboxylic acid moiety. The synthetic route often includes the use of coupling agents and solvents that facilitate the formation of the desired pyrrolidine structure.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of liver fibrosis and cellular signaling pathways.

Inhibition of Fibrosis

A study demonstrated that compounds similar to Boc-pyrrolidine significantly inhibited the expression of fibro-genic genes such as COL1A1 and TGFβ in activated LX-2 cells. These findings suggest that Boc-pyrrolidine could be effective in treating liver fibrosis by modulating key signaling pathways involved in fibrogenesis .

Structure-Activity Relationships

The biological activity of Boc-pyrrolidine is influenced by its structural components. The presence of the Boc group enhances solubility and stability, which are critical for its inhibitory effects on cellular pathways. Modifications at the 4-position have shown varying degrees of activity, indicating that subtle changes in structure can lead to significant differences in biological efficacy .

Case Study 1: Anti-Fibrotic Activity

In a controlled experiment, LX-2 cells were treated with this compound alongside TGFβ stimulation. Results indicated a dose-dependent reduction in protein levels of fibronectin and α-SMA, markers associated with fibrosis. The compound exhibited a more pronounced effect compared to standard treatments like L-Aspartate .

Case Study 2: Gene Expression Modulation

Another study focused on the modulation of gene expression related to fibrosis. The treatment with (2R,4S)-Boc-pyrrolidine resulted in decreased mRNA levels for COL1A1 and TGFβ1. This suggests that the compound not only inhibits protein expression but also affects transcriptional regulation within fibrotic pathways .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C11H20N2O4 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

(2R,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7-4-8(9(14)15)12-5-7/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7-,8+/m0/s1 |

InChI Key |

OWYOKFWKLQWMIL-JGVFFNPUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1C[C@@H](NC1)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(NC1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.